

Application Notes and Protocols for the Boc Protection of (S)-Phenylglycinol

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Compound of Interest

Compound Name: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Cat. No.: B040187

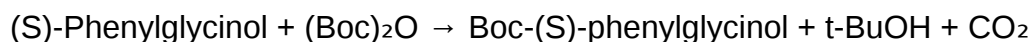
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines. This preference is due to its stability across a wide range of reaction conditions and its straightforward removal under acidic conditions.^[1] This document provides detailed experimental procedures for the Boc protection of (S)-phenylglycinol, a valuable chiral building block in the synthesis of various pharmaceutical agents.

The reaction involves the nucleophilic attack of the primary amine of (S)-phenylglycinol on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a base. The resulting unstable intermediate subsequently collapses to form the stable N-Boc protected (S)-phenylglycinol, with tert-butanol and carbon dioxide as byproducts.^[1]

Reaction Scheme:



Experimental Protocols

Herein are detailed protocols for the Boc protection of (S)-phenylglycinol under various common conditions.

Protocol 1: Standard Conditions with Triethylamine (TEA) in Tetrahydrofuran (THF)

This is a widely applicable protocol for the Boc protection of (S)-phenylglycinol.

Materials:

- (S)-Phenylglycinol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice/water bath

Procedure:

- Dissolve (S)-phenylglycinol (1.0 eq) in anhydrous THF (typically at a concentration of 0.1-0.5 M) in a round-bottom flask and cool the solution in an ice/water bath.[\[2\]](#)
- Add triethylamine (1.2-2.1 eq) to the solution and stir for 5-10 minutes.[\[1\]](#)[\[2\]](#)
- In a separate container, dissolve di-tert-butyl dicarbonate (1.05-1.5 eq) in a minimal amount of THF.[\[1\]](#)[\[2\]](#)

- Add the Boc₂O solution dropwise to the stirring amine solution at 0 °C.[3]
- Allow the reaction mixture to warm to room temperature and stir for 2-18 hours.[2][3]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.[2]
- Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane (DCM). [3]
- Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[1][3]
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-(S)-phenylglycinol.[1][3]
- Purify the product by crystallization or column chromatography on silica gel if necessary.[1] [2] For crystallization, hexane can be added to the concentrated THF solution to initiate crystallization.[2]

Protocol 2: Biphasic Conditions with Sodium Hydroxide (NaOH) in tert-Butanol/Water

This method is suitable for larger scale reactions.

Materials:

- (S)-Phenylglycinol hydrochloride (if starting from the salt) or (S)-Phenylglycinol
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- tert-Butanol
- Water

Procedure:

- Suspend (S)-phenylglycinol or its hydrochloride salt (1.0 eq) and di-tert-butyl dicarbonate (1.37 eq) in tert-butanol.[3]
- Add a 2N aqueous solution of NaOH (1.25 eq).[3]
- Heat the mixture to 75 °C for 4 hours. Bubbling should be observed.[3]
- Cool the reaction to 50 °C and pour it into cold water with vigorous stirring.[3]
- A white solid should precipitate. Cool the mixture to 5 °C and filter the solid.[3]
- Wash the collected solid with water and dry under vacuum to yield Boc-(S)-phenylglycinol.[3]

Data Presentation

The following table summarizes key quantitative data for Boc-(S)-phenylglycinol.

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₁₉ NO ₃	[3]
Molecular Weight	237.29 g/mol	[3]
Appearance	White solid	[3]
Melting Point	136-139 °C	[3]
Optical Rotation	[α] ¹⁹ /D +37° (c=1, CHCl ₃)	[3]
Yield	90-99%	[2][3]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.36–7.21 (5H, m, Ph), 5.30 (1H, s br, NH), 4.74 (1H, s br, CH), 3.78 (2H, s br, CH ₂), 2.62 (1H, s, OH), 1.40 (9H, s, tBu)	[2]
¹³ C NMR (100 MHz, CDCl ₃)	δ 156.29 (C=O), 139.65, 128.85, 127.79, 126.69 (Ph), 80.10 (C(CH ₃) ₃), 66.90 (CH ₂), 56.95 (CH), 28.46 (C(CH ₃) ₃)	[2]
MS (ESI+)	m/z 260.1 ([M+Na] ⁺)	[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Boc protection of (S)-phenylglycinol using Protocol 1.



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Caption: Experimental workflow for Boc protection of (S)-phenylglycinol.

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